L748337

描述

L-748,337 是一种强效且选择性的 β3-肾上腺素受体拮抗剂。 它对 β1 和 β2 受体表现出显著的选择性,其抑制常数 (K_i) 分别为 4.0 nM、204 nM 和 390 nM,分别对应 β3-、β2- 和 β1-肾上腺素受体 。 该化合物主要用于科学研究,以研究与 β3-肾上腺素受体异常相关的疾病,例如癌症、非酒精性脂肪性肝病和心血管疾病 .

准备方法

L-748,337 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应。 合成路线通常从核心结构的制备开始,然后进行官能团修饰以实现所需的择性和效力 。 工业生产方法可能涉及优化反应条件,例如温度、压力和溶剂选择,以最大程度地提高收率和纯度 .

化学反应分析

L-748,337 会经历各种化学反应,包括:

氧化: 该反应可以修饰化合物上的官能团,可能改变其活性。

还原: 还原反应可用于修饰特定的官能团,例如硝基转化为胺。

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会根据氧化剂和反应条件产生不同的产物 .

科学研究应用

Metabolic Regulation

L748337 has been extensively studied for its role in metabolic processes, particularly in adipose tissue. It exhibits a high affinity for human β3-AR, making it a useful tool for investigating the receptor's function in lipid metabolism.

- Study Findings : In experiments with rhesus monkey adipose tissue, this compound was shown to reduce glycerol production, indicating its potential to modulate lipolysis. Its affinity for human β3-AR was approximately 4 nM, significantly higher than for rat β3-AR, which was around 12-95 nM .

| Parameter | Value |

|---|---|

| Affinity (Ki) | 4 nM (human) |

| Affinity (Ki) | 12-95 nM (rat) |

Cardiovascular Health

The compound has also been investigated for its effects on cardiac function. In a study involving an open-chest pig model, this compound was administered alongside dobutamine to assess its impact on cardiac efficiency.

- Results : The combination of dobutamine and this compound improved cardiac efficiency by mitigating the impairment caused by prolonged adrenergic stimulation. This suggests that this compound could play a role in managing cardiac workload during stress conditions .

| Treatment Group | Mean Arterial Pressure | Cardiac Output |

|---|---|---|

| Dobutamine Only | Decreased over time | Increased |

| Dobutamine + this compound | Maintained | Similar to baseline |

Obesity and Diabetes

In a study examining the effects of β3-AR antagonism on non-alcoholic fatty liver disease (NAFLD), this compound was shown to reverse beneficial effects induced by β3-AR agonists.

- Findings : The administration of this compound increased levels of liver enzymes and lipid profiles in rats fed a high-fat diet, indicating its potential role in exacerbating metabolic disorders .

| Parameter | Control Group | HFD Group | HFD + β3-AGO Group | HFD + this compound Group |

|---|---|---|---|---|

| ALT Levels | Baseline | Increased | Decreased | Increased |

| AST Levels | Baseline | Increased | Decreased | Increased |

Cancer Research

Recent studies have explored the application of this compound in cancer treatment, particularly concerning tumor growth and vascularization.

- Results : The administration of this compound resulted in reduced tumor volume and weight, suggesting that β3-AR antagonism may inhibit tumor progression through metabolic modulation .

Mechanistic Insights

This compound's mechanism as an antagonist involves blocking β3-AR signaling pathways that are implicated in various physiological processes. Its selective binding characteristics allow researchers to differentiate between human and rodent receptor activities, facilitating studies on receptor pharmacology and drug development.

作用机制

L-748,337 通过选择性地与 β3-肾上腺素受体结合来发挥其作用,抑制其活性。 这种结合阻止了下游信号通路(例如 MAPK 通路)的激活,该通路参与细胞增殖和存活 。 该化合物对 β3-肾上腺素受体相对于 β1 和 β2 受体的选择性是由于其特定的分子结构,使其能够更有效地与 β3 亚型相互作用 .

相似化合物的比较

L-748,337 在其对 β3-肾上腺素受体的高选择性方面是独一无二的。类似的化合物包括:

L-748,328: 另一个具有类似选择性和效力的 β3-肾上腺素受体拮抗剂.

L-742,791: 一种用于研究受体激活的相反作用的 β3-肾上腺素受体激动剂.

这些化合物与 L-748,337 共享结构相似性,但在它们与 β3-肾上腺素受体的特定相互作用及其产生的生物学效应方面有所不同 .

生物活性

L748337 is a selective β3-adrenoceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, selectivity, and relevant case studies.

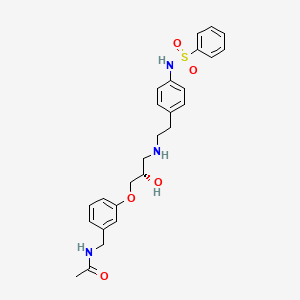

- Chemical Name : N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide

- Purity : ≥98%

This compound exhibits a competitive antagonistic action at β3-adrenoceptors, showing selectivity over β1 and β2 receptors with inhibition constants (K_i) of 4.0 nM, 204 nM, and 390 nM respectively . It effectively inhibits cAMP accumulation induced by isoproterenol with an IC50 value of 6 nM .

Cardiac Function

A significant study investigated the effects of this compound on cardiac energetics and efficiency in a pig model. The study demonstrated that combining dobutamine (an inotropic agent) with this compound attenuated the progressive impairment in cardiac efficiency typically observed with prolonged adrenergic stimulation. Specifically, the combination treatment preserved contractility and reduced myocardial oxygen consumption (MVO2) compared to dobutamine alone .

Table 1: Hemodynamic Effects of Drug Infusion

| Treatment | Cardiac Output (mmHg/s) | MVO2 Increase (%) | Free Fatty Acid (mM) |

|---|---|---|---|

| Dobutamine | 2888 ± 818 | 47% | 1.1 ± 0.4 |

| Dobutamine + this compound | 2864 ± 1055 | Not significantly changed from baseline | 1.1 ± 0.4 |

| Control | Stable | Stable | Stable |

This suggests that β3-adrenoceptor blockade may have a role in modulating cardiac metabolism during adrenergic stimulation.

Cancer Research

This compound has also been studied for its effects on melanoma cell lines. It was found to reduce inducible nitric oxide synthase (iNOS) expression, which is associated with tumor proliferation, and induced apoptosis in these cells . This indicates a potential application in cancer therapy by targeting β3-adrenoceptors to inhibit tumor growth.

Comparative Studies

In comparative studies involving human and rat models, this compound displayed differential affinities for β3-adrenoceptors. It has a significantly higher affinity for human β3-AR compared to rat β3-AR, which may limit its utility in certain experimental setups but also highlights its potential as a selective radioligand for human studies .

Case Study Insights

A notable case study involved patients with dilated cardiomyopathy where the non-selective βAR antagonist carvedilol improved ejection fraction significantly. The introduction of this compound in conjunction with other treatments showed promising results in enhancing cardiac efficiency without compromising hemodynamic stability .

属性

IUPAC Name |

N-[[3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIONHVPTYTSHZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC1=CC(=CC=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244192-94-7 | |

| Record name | L 748,337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244192947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。